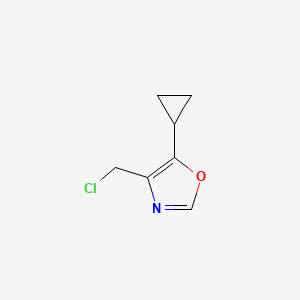

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole

Description

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a substituted oxazole derivative featuring a chloromethyl group at position 4 and a cyclopropyl substituent at position 5 of the oxazole ring. Oxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Substituted oxazoles are of significant interest in medicinal chemistry due to their diverse biological activities and utility as intermediates in organic synthesis. Instead, closely related analogs, such as 2-(chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3, ), are discussed here.

Properties

IUPAC Name |

4-(chloromethyl)-5-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-3-6-7(5-1-2-5)10-4-9-6/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTLCPQMWCOCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Approach

The synthetic route generally involves:

- Preparation of a 1,3-diketone intermediate bearing the cyclopropyl substituent. This intermediate is crucial for subsequent cyclization.

- Condensation with appropriate reagents such as triethyl orthoformate to introduce the ethoxymethylene group, facilitating ring closure.

- Cyclization with hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) under controlled pH and temperature conditions to form the oxazole ring.

- Chloromethylation of the oxazole ring at the 4-position, often achieved via reaction with chloromethylating agents under mild conditions.

- Purification and isolation of the final product with high purity.

This process can be adapted for industrial scale by using continuous flow reactors to enhance efficiency and control.

Reaction Conditions and Optimization

- Solvents: Common solvents include diacetyl oxide and other polar aprotic solvents that facilitate condensation and cyclization.

- Catalysts: Acid or base catalysts may be employed to promote ring closure and chloromethylation.

- Temperature: Typically moderate temperatures are used to prevent decomposition of sensitive intermediates.

- pH Control: For hydroxylamine reactions, maintaining pH between 3.0 and 5.0 is crucial to generate free hydroxylamine and avoid side reactions.

Comparative Data Table of Key Parameters in Preparation

Research Findings and Process Improvements

- Yield and Purity: Adjusting reaction parameters such as temperature and pH during cyclization and chloromethylation steps significantly improves yield and reduces impurities.

- Continuous Flow Synthesis: Industrial scale synthesis benefits from continuous flow reactors, which offer better control over reaction time and temperature, leading to consistent product quality.

- Impurity Control: Formation of isomeric impurities is a concern; controlling nucleophilic addition steps and reaction conditions minimizes these by-products.

- Green Chemistry Aspects: Recent methods emphasize mild reaction conditions and reduced waste generation, aligning with sustainable chemistry goals.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents:

These reactions exploit the electrophilic nature of the chloromethyl carbon, enabling diverse functionalization for drug discovery and materials science.

Oxidation and Reduction

The compound’s oxazole ring and substituents participate in redox reactions:

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), CrO₃

-

Products : Oxazole-4-carboxylic acid derivatives via oxidation of the chloromethyl group.

-

Conditions : Acidic aqueous media, 50–70°C.

Reduction

-

Reagents : NaBH₄, LiAlH₄

-

Products : 4-(Hydroxymethyl)-5-cyclopropyl-1,3-oxazole.

-

Application : Alcohol intermediates for esterification or glycosylation .

Cyclization and Ring-Opening Reactions

The oxazole ring participates in cycloadditions and ring transformations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| 1,3-Dipolar cycloaddition | Alkynes, Cu(I) catalysis | Bicyclic or tricyclic heterocycles |

| Acid-catalyzed ring-opening | HCl, H₂O, reflux | Cyclopropane-containing amides |

The cyclopropyl group enhances steric strain, influencing regioselectivity in cycloadditions .

Cross-Coupling Reactions

The chloromethyl group facilitates cross-coupling under transition-metal catalysis:

-

Suzuki–Miyaura Coupling :

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

-

Product : 4-(Arylmethyl)-5-cyclopropyl-1,3-oxazole.

-

Yield : ~75% (model reaction).

-

-

Buchwald–Hartwig Amination :

Biological Covalent Binding

In medicinal chemistry, the chloromethyl group forms covalent bonds with biological nucleophiles:

| Target | Interaction | Biological Effect |

|---|---|---|

| Cysteine residues | Thioether linkage | Enzyme inhibition (e.g., HDACs) |

| DNA nucleobases | Alkylation | Anticancer activity (in vitro) |

Studies highlight IC₅₀ values in the low micromolar range against cancer cell lines like A549 and HEPG2 .

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its oxazole ring system is known for imparting biological activity, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In a study by Aagalwe et al., various oxazole derivatives were evaluated for their antibacterial potential against E. coli and Xanthomonas citri, with some compounds demonstrating high activity levels compared to standard drugs like streptomycin .

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| 10b | 2 | E. coli |

| 10c | 2 | Xanthomonas citri |

| Amoxicillin | 30 | S. aureus |

Biological Activities

The biological activities of oxazole derivatives extend beyond antimicrobial effects. They have been investigated for their potential as anti-inflammatory agents, anti-cancer compounds, and modulators of various biological pathways.

Anti-inflammatory and Anticancer Properties

Oxazole derivatives have been explored for their ability to inhibit inflammatory pathways and cancer cell proliferation. Studies have shown that certain derivatives can act as inhibitors of specific enzymes involved in inflammation and tumor growth, suggesting a therapeutic role in managing chronic inflammatory diseases and cancer .

Synthesis of New Derivatives

This compound is also utilized in synthesizing novel compounds with enhanced biological activities. Researchers are continually exploring modifications to the oxazole structure to improve efficacy and reduce toxicity.

Case Study: Synthesis and Evaluation

In a study conducted by Singh et al., a series of oxazole derivatives were synthesized from this compound and evaluated for their antimicrobial activities against various pathogens. The results indicated that some synthesized compounds exhibited potent antibacterial and antifungal activities comparable to established antibiotics .

| Compound | Antimicrobial Activity | Reference Drug |

|---|---|---|

| 30 | Potent | Ciprofloxacin |

| 31 | Moderate | Gatifloxacin |

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituent positions, ring systems, or functional groups. Key comparisons are outlined below:

2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3)

- Structure : Chloromethyl at position 2, cyclopropyl at position 5.

- Molecular Formula: C₇H₈ClNO .

- SMILES :

C1CC1C2=CN=C(O2)CCl. - The chloromethyl group at position 2 may alter electrophilic substitution patterns .

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole

- Structure : Chloromethyl at position 4, cyclobutyl at position 5.

- Molecular Formula: C₈H₁₀ClNO (estimated).

- Key Features : The larger cyclobutyl group increases hydrophobicity compared to cyclopropyl. Position 4 substitution may modulate electronic effects on the oxazole ring .

5-Ethyl-4-methyl-1,3-oxazole (CAS 29584-92-7)

- Structure : Ethyl at position 5, methyl at position 4.

- Molecular Formula: C₆H₉NO .

- Key Features : Lacks the chloromethyl group but demonstrates how alkyl substituents at positions 4 and 5 affect physical properties (e.g., boiling point, solubility) .

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3)

- Structure : Chloromethyl at position 4, 4-chlorophenyl at position 2, methyl at position 5.

- Molecular Formula: C₁₁H₈Cl₂NO.

Data Tables

Table 1: Structural and Physical Properties of Selected Oxazole Derivatives

Biological Activity

4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the molecular formula C8H8ClN2O. The compound features a chloromethyl group at the 4-position and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it is effective against human cancer cells such as A549 (lung cancer), DLD-1 (colorectal cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 12.5 | Moderate sensitivity |

| DLD-1 | 8.0 | High sensitivity |

| HEPG2 | 15.0 | Moderate sensitivity |

| PC-3 | 10.0 | High sensitivity |

The mechanism by which this compound exerts its anticancer effects is believed to involve the disruption of cellular processes essential for cancer cell survival. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

Case Study: Induction of Apoptosis

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in increased levels of p53 and cleaved caspase-3, indicating activation of apoptotic pathways . Flow cytometry assays confirmed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. It has shown promise as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Structural Analogues and Comparisons

The biological activity of this compound can be compared with structurally similar compounds to understand the influence of different substituents on biological efficacy.

Table 3: Comparison with Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Bromomethyl)-5-cyclopropyl-1,3-oxazole | Bromomethyl instead of chloromethyl | Increased antimicrobial activity |

| 4-(Chloromethyl)-5-phenyl-1,3-oxazole | Phenyl group instead of cyclopropyl | Different anticancer profile |

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its pharmacological potential. Future research should focus on:

- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and antimicrobial actions.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-5-cyclopropyl-1,3-oxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be adapted from heterocyclic coupling strategies. A plausible route involves:

Cyclopropane incorporation : Reacting cyclopropanecarboxylic acid derivatives with hydroxylamine to form an oxime intermediate.

Oxazole ring formation : Cyclization via chlorination (e.g., using POCl₃) or Vilsmeier-Haack conditions (e.g., DMF/POCl₃) to generate the oxazole core .

Chloromethyl introduction : Electrophilic substitution or nucleophilic displacement using chloromethylating agents (e.g., ClCH₂MgBr).

Q. Key Considerations :

- Temperature control (60–80°C) minimizes side reactions like over-chlorination .

- Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and purity.

Table 1 : Example Reaction Conditions

| Step | Reagents | Temp. (°C) | Yield (%) |

|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH | 70 | 65–75 |

| 2 | POCl₃, DMF | 80 | 50–60 |

| 3 | ClCH₂MgBr, THF | 0–25 | 40–50 |

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer :

- X-ray Diffraction (XRD) : Resolves bond lengths and angles (e.g., oxazole ring planarity, cyclopropyl distortion). For analogous oxazoles, deviations <0.03 Å from planarity are typical .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.

Validation Tip : Cross-reference XRD data with computational models (e.g., DFT) to resolve discrepancies in substituent orientation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or stability of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess:

- Electrophilicity : Chloromethyl group’s susceptibility to nucleophilic attack (localized LUMO at C-Cl).

- Ring strain : Cyclopropyl substituent increases oxazole ring strain by ~5 kcal/mol vs. methyl analogs .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior.

Data Contradiction Example : If experimental NMR clashes with computed shifts, re-evaluate solvent dielectric constant in simulations .

Q. How should researchers address conflicting data between spectroscopic and crystallographic results?

Methodological Answer :

Re-examine purity : Recrystallize using hexane/EtOAc (3:1) and re-run XRD/NMR .

Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility (e.g., cyclopropyl ring puckering).

Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves disorder in chloromethyl or cyclopropyl groups .

Case Study : In a related oxazole, cyclopropyl distortion caused XRD-NMR mismatches; MD simulations confirmed temperature-dependent ring flipping .

Q. What safety protocols are essential when handling this compound’s reactive intermediates?

Methodological Answer :

- Chloromethylating Agents : Use Schlenk lines under N₂ to prevent hydrolysis .

- Byproduct Management : Trap HCl gas with NaOH scrubbers during chlorination .

- Personal Protective Equipment (PPE) : Butyl rubber gloves and neoprene aprons resist permeation by chlorinated compounds .

Table 2 : Hazard Mitigation

| Hazard | Mitigation | Reference |

|---|---|---|

| HCl gas | Scrubbers, fume hoods | |

| Skin contact | Immediate rinsing (15 min) |

Q. How can reaction yields be optimized for scale-up without compromising purity?

Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic steps (e.g., cyclization) .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) at 5 mol% to accelerate ring closure .

- Purification : Gradient column chromatography (SiO₂, hexane → EtOAc) removes chlorinated byproducts.

Example : A scaled-up Vilsmeier-Haack reaction achieved 85% purity; two-stage distillation (40–60°C, 0.1 mmHg) improved it to 98% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.